molecular formula C9H6F3NO3 B12312678 (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid

(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid

Cat. No.: B12312678
M. Wt: 233.14 g/mol
InChI Key: DCRRPWBONYCDID-OWOJBTEDSA-N
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Description

(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethoxy group and a pyridine ring in its structure imparts distinctive physical and chemical characteristics, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block . These methods require precise reaction conditions, including the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be optimized for large-scale manufacturing. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The use of advanced fluorination techniques and efficient purification processes is crucial for producing high-quality (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and pyridine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinctive electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

(E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)16-7-5-6(3-4-13-7)1-2-8(14)15/h1-5H,(H,14,15)/b2-1+

InChI Key

DCRRPWBONYCDID-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)OC(F)(F)F

Origin of Product

United States

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